molecular formula C19H18ClN5O B266043 N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

カタログ番号 B266043
分子量: 367.8 g/mol
InChIキー: WVLYGPOXEUFRSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide, also known as TPA023, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has also been investigated as a potential treatment for alcohol withdrawal syndrome and as an adjunct therapy for opioid addiction.

作用機序

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide acts as a selective agonist of the α2 and α3 subtypes of the GABAA receptor, which are known to be involved in the regulation of anxiety and mood. Activation of these receptors by N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide leads to the inhibition of neuronal activity and the reduction of anxiety and depressive symptoms.
Biochemical and Physiological Effects:
N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce alcohol consumption and withdrawal symptoms in animal models. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been shown to have a favorable safety profile and does not produce the sedative and motor impairing effects associated with traditional benzodiazepines.

実験室実験の利点と制限

One of the main advantages of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is its selectivity for the α2 and α3 subtypes of the GABAA receptor, which reduces the risk of adverse effects associated with non-selective benzodiazepines. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has also been shown to have a favorable safety profile and does not produce the sedative and motor impairing effects associated with traditional benzodiazepines. One limitation of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is its limited availability and high cost, which may limit its use in some research applications.

将来の方向性

There are several potential future directions for research on N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to investigate the potential of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide as a treatment for opioid addiction and other substance use disorders. Further studies are also needed to better understand the mechanism of action and potential side effects of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide.

合成法

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is synthesized by the reaction of 4-chlorophenylhydrazine with 2-phenylacetyl chloride in the presence of triethylamine to form the intermediate compound, which is then reacted with 2-aminopyrimidine to form N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide. The synthesis of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been optimized to achieve high yields and purity, making it suitable for various research applications.

特性

製品名

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

分子式

C19H18ClN5O

分子量

367.8 g/mol

IUPAC名

N-[5-(4-chlorophenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C19H18ClN5O/c1-12(26)21-18-23-19-22-16(13-7-9-15(20)10-8-13)11-17(25(19)24-18)14-5-3-2-4-6-14/h2-10,16-17H,11H2,1H3,(H2,21,22,23,24,26)

InChIキー

WVLYGPOXEUFRSD-UHFFFAOYSA-N

異性体SMILES

CC(=O)NC1=NC2=NC(CC(N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

CC(=O)NC1=NC2=NC(CC(N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

正規SMILES

CC(=O)NC1=NN2C(CC(NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。